molecular formula C6H11Cl2F2N3 B6176023 2,2-difluoro-2-(1-methyl-1H-pyrazol-3-yl)ethan-1-amine dihydrochloride CAS No. 2613384-44-2

2,2-difluoro-2-(1-methyl-1H-pyrazol-3-yl)ethan-1-amine dihydrochloride

Cat. No.: B6176023
CAS No.: 2613384-44-2
M. Wt: 234.1
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Description

2,2-difluoro-2-(1-methyl-1H-pyrazol-3-yl)ethan-1-amine dihydrochloride is a chemical compound that features a pyrazole ring substituted with a difluoroethylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-difluoro-2-(1-methyl-1H-pyrazol-3-yl)ethan-1-amine dihydrochloride typically involves the reaction of 1-methyl-1H-pyrazole with difluoroethylamine under controlled conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, distillation, and crystallization to isolate and purify the final product. Safety measures and environmental considerations are also taken into account during the industrial production process .

Chemical Reactions Analysis

Types of Reactions

2,2-difluoro-2-(1-methyl-1H-pyrazol-3-yl)ethan-1-amine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield difluoroethylamine oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives .

Scientific Research Applications

2,2-difluoro-2-(1-methyl-1H-pyrazol-3-yl)ethan-1-amine dihydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2,2-difluoro-2-(1-methyl-1H-pyrazol-3-yl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 2,2-difluoro-2-(1-methyl-1H-pyrazol-4-yl)acetic acid
  • 2,2-difluoro-2-(1-methyl-1H-pyrazol-5-yl)ethan-1-amine

Uniqueness

2,2-difluoro-2-(1-methyl-1H-pyrazol-3-yl)ethan-1-amine dihydrochloride is unique due to its specific substitution pattern and the presence of the difluoroethylamine group. This structural feature imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

CAS No.

2613384-44-2

Molecular Formula

C6H11Cl2F2N3

Molecular Weight

234.1

Purity

95

Origin of Product

United States

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